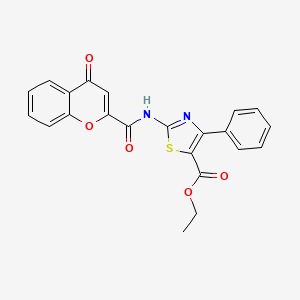

ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate, also known as EOCPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EOCPT is a heterocyclic compound that contains a thiazole ring, a chromene ring, and a carboxylate ester functional group.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The chromone scaffold has been associated with anticancer properties. In a study, a series of chromone carboxamide derivatives, including our compound, were synthesized and evaluated for cytotoxic activity against breast (MCF-7), ovarian (OVCAR and IGROV), and colon (HCT-116) cancer cell lines. Notably, compound 4b demonstrated promising cytotoxicity with IC50 values in the range of 0.9–10 μM . Further investigations into its mechanism of action and potential clinical applications are warranted.

Anti-Inflammatory Potential

Chromones, including our compound, have shown anti-inflammatory activity. In particular, hydrophilic chromone carboxamides exhibited significant inhibition of 5-lipoxygenase (5-LOX), an enzyme involved in inflammation. The presence of specific substituents on the chromone nucleus and amide side chain influenced both cytotoxicity and anti-inflammatory effects . Understanding these relationships can guide drug development efforts.

Novel Drug Development

Given the global burden of cancer and the rise of multidrug resistance, novel compounds like our chromone-thiazole hybrid hold promise. Their low toxicity profile and diverse biological activities make them attractive candidates for drug discovery. Researchers can explore further structure optimization based on the physico-chemical properties and ligand efficiency values of these compounds .

Wirkmechanismus

Target of Action

The primary target of ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate is acetylcholinesterase (AChE) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh), which plays a crucial role in transmitting signals in the brain .

Mode of Action

This compound interacts with AChE by inhibiting its activity, thereby preventing the breakdown of ACh . This results in an increase in the levels of ACh at cholinergic brain synapses . The compound is an uncompetitive inhibitor and a dual-binding site inhibitor .

Biochemical Pathways

By inhibiting AChE, the compound affects the cholinergic pathway, which is involved in memory and cognition . The increased levels of ACh in the brain can help alleviate the symptoms of neurodegenerative disorders like Alzheimer’s disease, which is characterized by reduced levels of ACh .

Pharmacokinetics

The compound’s potency as an ache inhibitor is indicated by its ic50 values in the micromolar range , suggesting it has a reasonable degree of bioavailability.

Result of Action

The inhibition of AChE leads to increased levels of ACh in the brain, which can help improve cognitive function in conditions like Alzheimer’s disease .

Eigenschaften

IUPAC Name |

ethyl 2-[(4-oxochromene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O5S/c1-2-28-21(27)19-18(13-8-4-3-5-9-13)23-22(30-19)24-20(26)17-12-15(25)14-10-6-7-11-16(14)29-17/h3-12H,2H2,1H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPBLCOAPYKRGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-Imidazo[4,5-c]pyridine-7-carboxylic acid, 2-chloro-, ethyl ester](/img/structure/B2456774.png)

![[5-(2-Chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2456777.png)

![N,N-Dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine](/img/structure/B2456783.png)

![(Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2456789.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2456791.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2456793.png)